Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide
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Overview
Description
Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethoxy and tetrafluoropropionyl groups, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide typically involves the reaction of trifluoromethoxy and tetrafluoropropionyl precursors under controlled conditions. One common method includes the use of bis(trifluoromethyl)peroxide as a starting material. The reaction is usually carried out in the presence of a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of bulk chemicals and continuous flow reactors can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its peroxide group.
Substitution: It can undergo substitution reactions where the trifluoromethoxy or tetrafluoropropionyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium carbonate (K2CO3), acetonitrile, and dichloromethane. The reactions are typically carried out at room temperature, and the presence of a catalyst like TEMPO can enhance the reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with silyl enol ethers can yield α-(trifluoromethoxy)ketone products or alkenyl-OCF3 species .
Scientific Research Applications
Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide has several scientific research applications, including:
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Its reactivity and stability are leveraged in the design of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can then participate in various chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethyl)peroxide: Another peroxide compound with similar reactivity but different substituents.
Bis(2,2,2-trifluoroethoxy)methane: A compound with trifluoroethoxy groups instead of trifluoromethoxy groups.
Uniqueness
Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide is unique due to its combination of trifluoromethoxy and tetrafluoropropionyl groups, which provide distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired .
Properties
CAS No. |
90275-06-2 |
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Molecular Formula |
C8F14O6 |
Molecular Weight |
458.06 g/mol |
IUPAC Name |
[2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propaneperoxoate |
InChI |
InChI=1S/C8F14O6/c9-3(5(11,12)13,27-7(17,18)19)1(23)25-26-2(24)4(10,6(14,15)16)28-8(20,21)22 |
InChI Key |
YPISTIQOQNFKKA-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)OOC(=O)C(C(F)(F)F)(OC(F)(F)F)F |
Origin of Product |
United States |
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